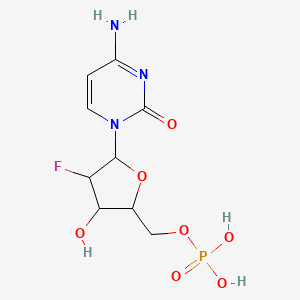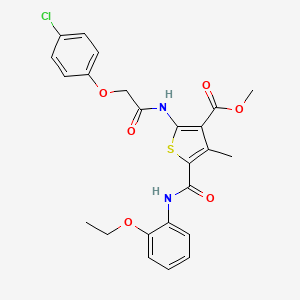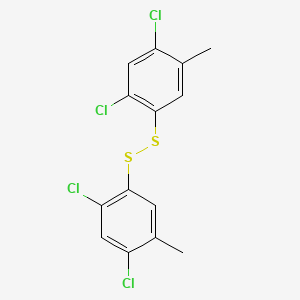
Disulfide, bis(2,4-dichloro-5-methylphenyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfide, bis(2,4-dichloro-5-methylphenyl) is an organic compound with the molecular formula C14H10Cl4S2 It is characterized by the presence of two sulfur atoms connected by a disulfide bond, with each sulfur atom bonded to a 2,4-dichloro-5-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, bis(2,4-dichloro-5-methylphenyl) typically involves the oxidation of thiols. One common method is the reaction of 2,4-dichloro-5-methylthiophenol with an oxidizing agent such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide. The reaction proceeds as follows:
2C7H6Cl2S+H2O2→C14H10Cl4S2+2H2O
Industrial Production Methods
In an industrial setting, the production of disulfide, bis(2,4-dichloro-5-methylphenyl) can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Disulfide, bis(2,4-dichloro-5-methylphenyl) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Disulfide, bis(2,4-dichloro-5-methylphenyl) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds in peptides and proteins.
Biology: Studied for its potential role in redox biology and as a model compound for understanding disulfide bond formation and cleavage in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that release active thiols upon reduction.
Industry: Used in the production of polymers and other materials that require disulfide linkages for enhanced stability and performance.
Wirkmechanismus
The mechanism of action of disulfide, bis(2,4-dichloro-5-methylphenyl) involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can undergo redox reactions, where the disulfide bond is reduced to thiols or oxidized to sulfoxides or sulfones. These reactions are mediated by various enzymes and redox-active molecules in the cell.
Vergleich Mit ähnlichen Verbindungen
Disulfide, bis(2,4-dichloro-5-methylphenyl) can be compared with other disulfide compounds such as:
Disulfide, bis(4-methylphenyl): Similar structure but lacks the chlorine atoms, leading to different reactivity and applications.
Disulfide, bis(2,4-dichlorophenyl):
Eigenschaften
CAS-Nummer |
88519-69-1 |
|---|---|
Molekularformel |
C14H10Cl4S2 |
Molekulargewicht |
384.2 g/mol |
IUPAC-Name |
1,5-dichloro-2-[(2,4-dichloro-5-methylphenyl)disulfanyl]-4-methylbenzene |
InChI |
InChI=1S/C14H10Cl4S2/c1-7-3-13(11(17)5-9(7)15)19-20-14-4-8(2)10(16)6-12(14)18/h3-6H,1-2H3 |
InChI-Schlüssel |
PJXJVCCMXWQPIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)Cl)SSC2=C(C=C(C(=C2)C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(3,4,5-Trihydroxy-6-methyloxan-2-yl)oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B15089799.png)
![8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B15089801.png)
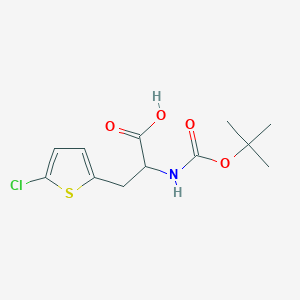
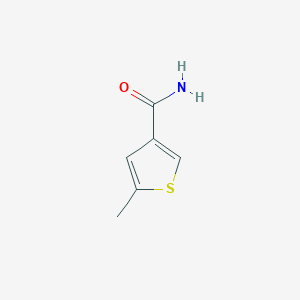
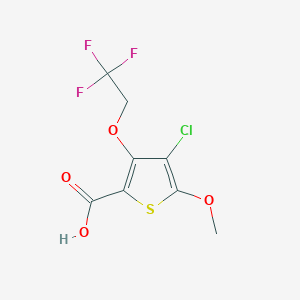
![1-N-[2-(1H-indol-3-yl)ethyl]-3-N-pyridin-4-ylbenzene-1,3-diamine;dihydrochloride](/img/structure/B15089834.png)

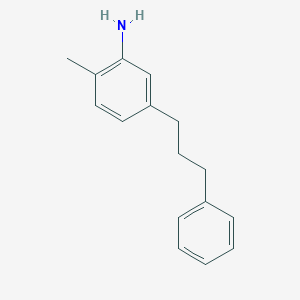



![3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine](/img/structure/B15089876.png)
